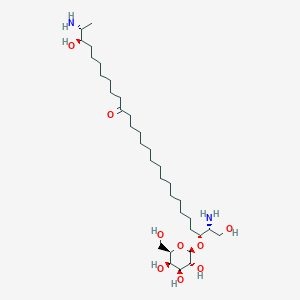
rhizochalin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhizochalin C, also known as this compound, is a useful research compound. Its molecular formula is C34H68N2O9 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanism of Action
Rhizochalin C and its derivatives have been investigated for their anticancer effects, particularly against prostate and glioblastoma cancers. A study demonstrated that rhizochalinin, a semi-synthetic derivative of rhizochalin, reduces the expression of androgen receptor variant 7 (AR-V7) in castration-resistant prostate cancer cells. This reduction is associated with enhanced sensitivity to the drug enzalutamide, indicating a potential role in overcoming drug resistance in prostate cancer treatment .
Structure-Activity Relationship Studies
Research has focused on modifying rhizochalin's structure to optimize its anticancer efficacy. Derivatives such as 18-hydroxy- and 18-amino-rhizochalins have shown significant cytotoxic effects, inducing apoptosis and G2/M cell cycle arrest in human prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that aglycones possess higher cytotoxicity compared to their glycoside counterparts, with the order of efficacy being 18-amino < 18-hydroxy < 18-keto derivatives .
Case Studies
- Prostate Cancer : In vitro studies revealed that rhizochalinin induced apoptosis in AR-V7-positive prostate cancer cell lines (22Rv1) more effectively than in PC-3 cells. The compounds also altered the expression levels of Bcl-2 family proteins, promoting pro-apoptotic pathways .
- Glioblastoma : Preliminary findings suggest that this compound may synergize with epidermal growth factor receptor (EGFR) inhibitors, enhancing its therapeutic potential against glioblastoma .
Modulation of Aquaporins
This compound has been identified as a modulator of aquaglyceroporins, integral membrane proteins that facilitate the transport of water and glycerol across cell membranes. A study found that rhizochalin decreased glycerol permeability in mouse erythrocyte membranes at nanomolar concentrations, suggesting its potential use in conditions related to water and energy balance .
Summary Table of Applications
Propiedades
Fórmula molecular |
C34H68N2O9 |
|---|---|
Peso molecular |
648.9 g/mol |
Nombre IUPAC |
(2R,3R,26R,27R)-2,27-diamino-3,28-dihydroxy-26-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctacosan-11-one |
InChI |
InChI=1S/C34H68N2O9/c1-25(35)28(40)21-17-13-10-12-16-20-26(39)19-15-11-8-6-4-2-3-5-7-9-14-18-22-29(27(36)23-37)44-34-33(43)32(42)31(41)30(24-38)45-34/h25,27-34,37-38,40-43H,2-24,35-36H2,1H3/t25-,27-,28-,29-,30-,31+,32+,33-,34-/m1/s1 |
Clave InChI |
LTQNHMJORFUEBP-PEYGHRBVSA-N |
SMILES isomérico |
C[C@H]([C@@H](CCCCCCCC(=O)CCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)N |
SMILES canónico |
CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(CO)N)OC1C(C(C(C(O1)CO)O)O)O)O)N |
Sinónimos |
rhizochalin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















